

Physicochemical Properties of 5-Fluoropicolinamide: A Technical Guide

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Compound of Interest

Compound Name: 5-Fluoropicolinamide

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Introduction

5-Fluoropicolinamide is a fluorinated derivative of picolinamide. The introduction of a fluorine atom onto the pyridine ring can significantly alter the physicochemical properties of the parent molecule, influencing its chemical reactivity, metabolic stability, and biological activity.

Understanding these properties is crucial for its potential application in drug discovery and development. This technical guide provides a comprehensive overview of the core physicochemical properties of **5-Fluoropicolinamide**, details established experimental protocols for their determination, and discusses potential biological activities based on related structures.

It is important to note that publicly available experimental data on the specific physicochemical properties of **5-Fluoropicolinamide** is limited. Therefore, this guide also includes data on a complex, structurally related molecule and outlines the standard methodologies for empirical determination.

Chemical Structure

Structure:

IUPAC Name: 5-fluoropyridine-2-carboxamide Molecular Formula: $C_5H_4FN_2O$ Molecular Weight: 140.12 g/mol CAS Number: 499796-71-3

Physicochemical Data

Due to the absence of direct experimental data for **5-Fluoropicolinamide** in the available literature, we present data for a structurally complex derivative, N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-**5-fluoropicolinamide** (PIM447), to provide some context for a molecule containing the **5-fluoropicolinamide** moiety. It is critical to recognize that these values are not representative of **5-Fluoropicolinamide** itself due to the substantial structural differences.

Table 1: Physicochemical Properties of a Complex **5-Fluoropicolinamide** Derivative (PIM447)

Property	Value
Melting Point	139 °C (free base)
log D (pH 6.8)	1.1
pKa	9.8 and 4.2
Solubility (crystalline free base)	>45 mM (pH 1), 4 mM (pH 3), 0.5 mM (pH 6.8)

Disclaimer: The data in Table 1 pertains to PIM447, a significantly larger and more complex molecule than **5-Fluoropicolinamide**. These values should not be used as surrogates for **5-Fluoropicolinamide** but are presented for illustrative purposes due to the lack of direct data.

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physicochemical properties of **5-Fluoropicolinamide**.

Melting Point Determination

The melting point of a solid is a measure of its purity and can be determined using a capillary melting point apparatus.

Protocol:

- **Sample Preparation:** A small amount of dry, finely powdered **5-Fluoropicolinamide** is packed into a capillary tube to a height of 2-3 mm.

- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus.
- **Heating:** The sample is heated at a steady rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (1-2 °C per minute) with a fresh sample.
- **Observation:** The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded to define the melting range. A sharp melting range (0.5-1 °C) is indicative of a pure compound.

Boiling Point Determination

As **5-Fluoropicolinamide** is a solid at room temperature, its boiling point would be determined under reduced pressure to prevent decomposition at high temperatures.

Protocol (Siwoloboff Method):

- **Sample Preparation:** A small amount of the substance is placed in a fusion tube.
- **Capillary Insertion:** A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.
- **Heating:** The assembly is attached to a thermometer and heated in a heating bath.
- **Observation:** As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point at that pressure.

Aqueous Solubility Determination

The shake-flask method is a common technique for determining the equilibrium solubility of a compound in water.

Protocol:

- **Sample Preparation:** An excess amount of **5-Fluoropicolinamide** is added to a known volume of purified water in a sealed flask.

- **Equilibration:** The flask is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
- **Quantification:** The concentration of **5-Fluoropicolinamide** in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The pKa, a measure of the acidity or basicity of a compound, can be determined by methods such as UV-Vis spectrophotometry or potentiometric titration. For pyridine derivatives, NMR spectroscopy is also a powerful tool.

Protocol (UV-Vis Spectrophotometry):

- **Buffer Preparation:** A series of buffers with precisely known pH values are prepared.
- **Sample Preparation:** A stock solution of **5-Fluoropicolinamide** is prepared and diluted into each buffer solution to a constant final concentration.
- **Spectral Measurement:** The UV-Vis spectrum of each solution is recorded.
- **Data Analysis:** The absorbance at a wavelength where the protonated and deprotonated forms of the molecule have different extinction coefficients is plotted against the pH. The pKa is the pH at which the absorbance is halfway between the absorbances of the fully protonated and fully deprotonated species.

logP (Octanol-Water Partition Coefficient) Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.

Protocol (Shake-Flask Method):

- **Phase Preparation:** n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
- **Partitioning:** A known amount of **5-Fluoropicolinamide** is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a sealed container.
- **Equilibration:** The mixture is agitated for a set period to allow for the compound to partition between the two phases until equilibrium is reached.
- **Phase Separation:** The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
- **Quantification:** The concentration of **5-Fluoropicolinamide** in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

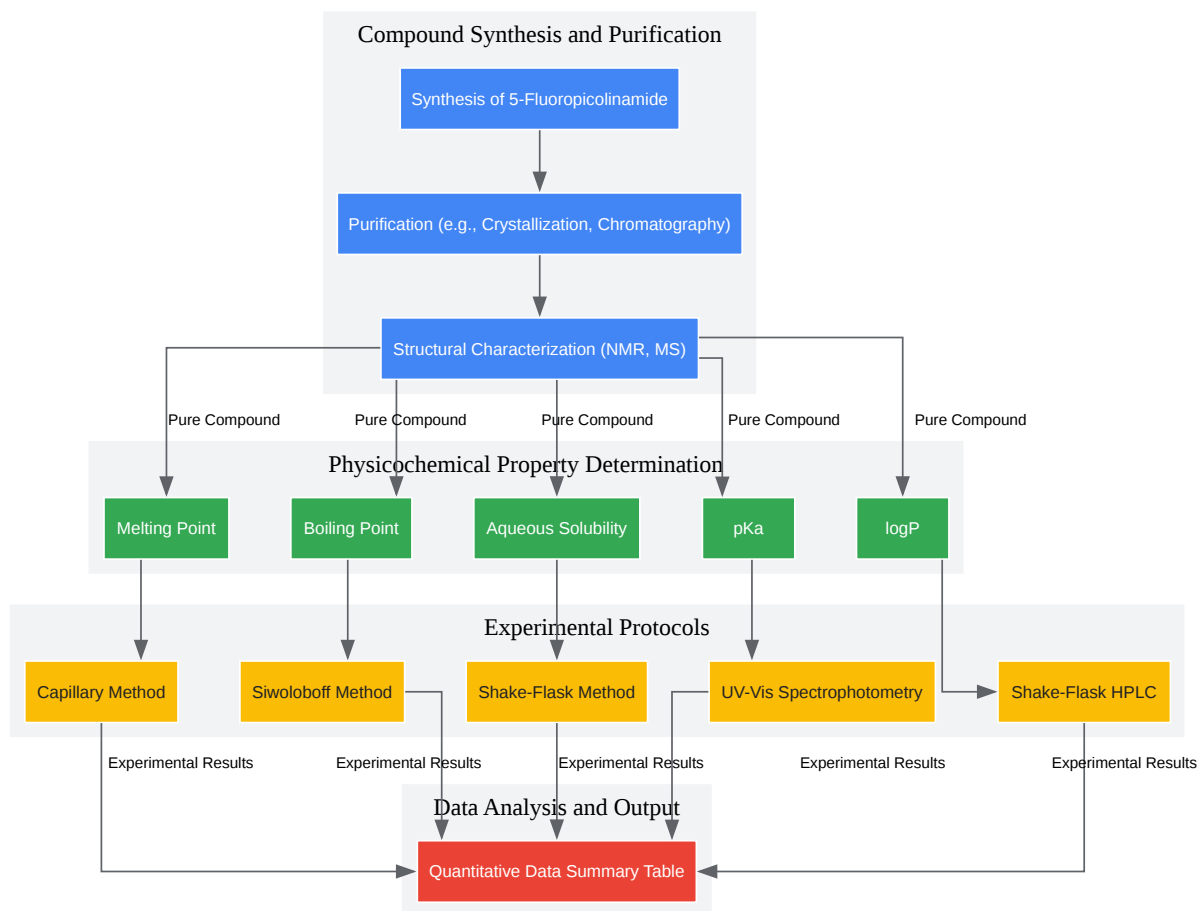
Biological Activity and Signaling Pathways

While no specific biological activity or signaling pathway has been definitively associated with **5-Fluoropicolinamide** in the reviewed literature, the picolinamide scaffold is present in a number of biologically active molecules.

- **Antifungal Activity:** Some benzamide and picolinamide derivatives have been shown to exhibit antifungal properties by targeting the lipid-transfer protein Sec14. This suggests a potential avenue of investigation for **5-Fluoropicolinamide**.
- **Fungicidal Activity:** The recently developed fungicide, florylpicoxamid, is a picolinamide derivative that targets the Qi site of the mitochondrial cytochrome bc1 complex in fungi. This highlights the potential for picolinamide derivatives to act as potent enzyme inhibitors.

Given the lack of specific information on the mechanism of action for **5-Fluoropicolinamide**, a signaling pathway diagram cannot be constructed. Instead, a logical workflow for the determination of its physicochemical properties is provided below.

Visualizations



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Caption: Experimental workflow for the determination of physicochemical properties.

Conclusion

5-Fluoropicolinamide is a small molecule with potential for further investigation in medicinal and materials chemistry. While specific experimental data for this compound are not readily available, this guide provides a framework for its characterization by detailing established experimental protocols for key physicochemical properties. The biological activities of related picolinamide derivatives suggest that antifungal and enzyme inhibitory activities are plausible areas for future research into the potential applications of **5-Fluoropicolinamide**. The systematic determination of its physicochemical profile is a critical first step in unlocking this potential.

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